Sulfoxide, pentachlorophenyl trichloromethyl
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Overview
Description
Sulfoxide, pentachlorophenyl trichloromethyl, also known as 2,3,4,5,6-Pentachlorophenyl(trichloromethyl) sulfoxide, is an organosulfur compound. It contains a sulfinyl (SO) functional group attached to a pentachlorophenyl and a trichloromethyl group. This compound is a derivative of sulfides and is known for its significant dipolar character due to the S-O interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfoxides are typically prepared by the oxidation of sulfides. Common oxidants include hydrogen peroxide and periodate. Care must be taken to avoid over-oxidation to form sulfones. For example, dimethyl sulfide can be oxidized to dimethyl sulfoxide and further to dimethyl sulfone .
Industrial Production Methods
In industrial settings, the oxidation of sulfides to sulfoxides is often performed using metal-free aerobic oxidation in the presence of aliphatic aldehydes. This method provides excellent selectivity and yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Sulfoxide, pentachlorophenyl trichloromethyl, undergoes various chemical reactions, including:
Oxidation: Sulfoxides can be further oxidized to sulfones.
Reduction: Sulfoxides can be reduced back to sulfides.
Substitution: The sulfinyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate.
Reduction: Dibromoborane-dimethyl sulfide in dichloromethane.
Substitution: Various electrophilic reagents and Lewis acids.
Major Products
Oxidation: Sulfones.
Reduction: Sulfides.
Substitution: α-Functionalized sulfides.
Scientific Research Applications
Sulfoxide, pentachlorophenyl trichloromethyl, has diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and cosmetic materials.
Mechanism of Action
The mechanism by which sulfoxide, pentachlorophenyl trichloromethyl, exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The S-O bond has an electrostatic aspect, resulting in significant dipolar character, which influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A common solvent with similar sulfinyl functionality.
Alliin: A precursor to the compound that gives freshly crushed garlic its aroma.
Diphenyl sulfoxide: Another sulfoxide with different substituents.
Uniqueness
Sulfoxide, pentachlorophenyl trichloromethyl, is unique due to its specific substituents (pentachlorophenyl and trichloromethyl groups), which confer distinct chemical properties and reactivity compared to other sulfoxides .
Properties
CAS No. |
74039-46-6 |
---|---|
Molecular Formula |
C7Cl8OS |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(trichloromethylsulfinyl)benzene |
InChI |
InChI=1S/C7Cl8OS/c8-1-2(9)4(11)6(5(12)3(1)10)17(16)7(13,14)15 |
InChI Key |
RFFMSSMUKAOONC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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